molecular formula C12H8Cl2N4OS2 B6530341 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-27-3

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6530341
CAS RN: 1020489-27-3
M. Wt: 359.3 g/mol
InChI Key: IOWRYGORHCHABX-UHFFFAOYSA-N
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Description

The compound “N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It appears as a pale yellow solid .


Physical And Chemical Properties Analysis

The compound is described as a pale yellow solid with a melting point of 197-198°C . Further physical and chemical properties are not directly available from the search results.

Mechanism of Action

Mode of Action

It is known that many compounds with similar structures interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes in cellular function for this specific compound are subjects of ongoing research.

Biochemical Pathways

Many compounds exert their effects by modulating key biochemical pathways, leading to downstream effects on cellular function . The specific pathways affected by this compound are currently unknown and require further investigation.

Result of Action

Many compounds exert their effects by modulating the function of their targets, leading to changes in cellular processes . The specific effects of this compound on cellular function are currently unknown and require further investigation.

Action Environment

Factors such as temperature, pH, and the presence of other molecules can influence the action of a compound

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4OS2/c1-18-3-2-7(17-18)11(19)16-12-15-8(5-20-12)6-4-9(13)21-10(6)14/h2-5H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWRYGORHCHABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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